molecular formula C15H16N2O2S B2537837 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyridine CAS No. 2034275-33-5

4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2537837
CAS No.: 2034275-33-5
M. Wt: 288.37
InChI Key: LOUCVYZOWGCNPZ-UHFFFAOYSA-N
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Description

4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety linked through an ether bond to a thiophene carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Thiophene Carbonylation: The thiophene ring is introduced via a carbonylation reaction, often using thiophene-3-carboxylic acid as a starting material.

    Ether Bond Formation: The final step involves the formation of an ether bond between the piperidine intermediate and the thiophene carbonyl group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Comparison with Similar Compounds

    4-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyridine: Similar structure but with the thiophene carbonyl group at a different position.

    4-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyridine: Features a furan ring instead of a thiophene ring.

    4-{[1-(benzoyl)piperidin-3-yl]oxy}pyridine: Contains a benzoyl group instead of a thiophene carbonyl group.

Uniqueness: 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyridine is unique due to the specific positioning of the thiophene carbonyl group, which can influence its electronic properties and reactivity compared to its analogs.

Properties

IUPAC Name

(3-pyridin-4-yloxypiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(12-5-9-20-11-12)17-8-1-2-14(10-17)19-13-3-6-16-7-4-13/h3-7,9,11,14H,1-2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUCVYZOWGCNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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